5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl and fluoro-phenyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a 4-fluoro-phenylhydrazine with a suitable diketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring system. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol: Lacks the tert-butyl group, which may influence its steric properties and solubility.
5-tert-Butyl-3-(4-chloro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol: Contains a chloro group instead of a fluoro group, potentially altering its electronic properties.
Uniqueness
The presence of both the tert-butyl and fluoro-phenyl groups in 5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol makes it unique. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. The fluoro-phenyl group introduces electronic effects that can affect the compound’s interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
5-tert-butyl-3-(4-fluorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-16(2,3)13-8-14(21)20-15(19-13)12(9-18-20)10-4-6-11(17)7-5-10/h4-9,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUQKVZNXLOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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